2-Amino-7-fluoro-9h-fluoren-9-one
Overview
Description
2-Amino-7-fluoro-9H-fluoren-9-one: is an organic compound that belongs to the fluorenone family It is characterized by the presence of an amino group at the second position and a fluorine atom at the seventh position on the fluorenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-7-fluoro-9H-fluoren-9-one typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Fluorenone is nitrated to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in the presence of hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-7-fluoro-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Fluoren-9-ol derivatives.
Substitution: Amino or thio-substituted fluorenones.
Scientific Research Applications
Chemistry: 2-Amino-7-fluoro-9H-fluoren-9-one is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of novel organic materials.
Biology: In biological research, this compound is studied for its potential as a fluorescent probe due to its ability to emit light upon excitation. It is also investigated for its interactions with biological macromolecules.
Medicine: The compound is explored for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-Amino-7-fluoro-9H-fluoren-9-one depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The amino and fluorine groups play crucial roles in binding interactions, influencing the compound’s affinity and specificity for its molecular targets.
Comparison with Similar Compounds
2-Amino-9H-fluoren-9-one: Lacks the fluorine atom, which may affect its reactivity and binding properties.
7-Fluoro-9H-fluoren-9-one: Lacks the amino group, which may influence its chemical behavior and applications.
2-Amino-9,9-dimethylfluorene: Contains additional methyl groups, altering its steric and electronic properties.
Uniqueness: 2-Amino-7-fluoro-9H-fluoren-9-one is unique due to the presence of both an amino group and a fluorine atom on the fluorenone backbone. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-amino-7-fluorofluoren-9-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMJTHNRALFPJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)C3=C2C=CC(=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70290355 | |
Record name | 2-amino-7-fluoro-9h-fluoren-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70290355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6967-13-1 | |
Record name | NSC68266 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68266 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-amino-7-fluoro-9h-fluoren-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70290355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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